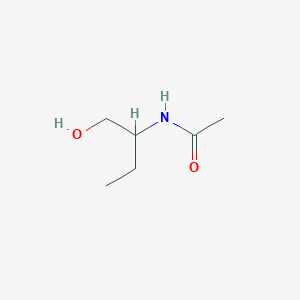

N-(1-hydroxybutan-2-yl)acetamide

Description

N-(1-Hydroxybutan-2-yl)acetamide is an acetamide derivative characterized by a hydroxy group positioned on the adjacent carbon of the acetamide moiety. This structural feature is critical, as hydroxy-substituted acetamides are known to influence metabolic stability, solubility, and biological activity.

Propriétés

Numéro CAS |

4293-52-1 |

|---|---|

Formule moléculaire |

C6H13NO2 |

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

N-(1-hydroxybutan-2-yl)acetamide |

InChI |

InChI=1S/C6H13NO2/c1-3-6(4-8)7-5(2)9/h6,8H,3-4H2,1-2H3,(H,7,9) |

Clé InChI |

YITXTRUIAQZVFJ-UHFFFAOYSA-N |

SMILES canonique |

CCC(CO)NC(=O)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Hydroxy Group Placement : The β-hydroxy group in this compound may enhance hydrogen bonding, similar to N-(1-hydroxy-2-fluorenyl)acetamide, which undergoes deacetylation in biological systems .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., bromophenyl in ) often confer receptor-binding specificity, while aliphatic chains (e.g., butan-2-yl) may improve solubility .

- Electron-Withdrawing Groups : Meta-substituted trichloro-acetamides () exhibit altered crystal geometries due to electron-withdrawing effects, suggesting substituents significantly influence solid-state properties .

Key Insights :

- Enzyme Inhibition : MAO-A inhibitors () highlight the role of bulky substituents in enhancing enzyme affinity, contrasting with simpler hydroxyalkyl derivatives like the target compound.

- Antimicrobial Efficacy : Benzo-thiazole sulfonyl groups () correlate with antifungal activity, suggesting that heterocyclic motifs enhance bioactivity compared to aliphatic chains .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Stability Data

Analysis :

- Crystal Packing: Meta-substituted trichloro-acetamides () demonstrate that electron-withdrawing groups (e.g., Cl, NO2) reduce symmetry and increase lattice constants .

- Hydrogen Bonding : The hydroxy group in the target compound may promote intermolecular H-bonding, akin to pyrrole alkaloids () with hydroxymethyl substituents .

Metabolic Pathways and Stability

- Deacetylation: N-(1-hydroxy-2-fluorenyl)acetamide is deacetylated by all rat tissues, forming reactive quinoneimines that bind proteins . This suggests that the target compound’s hydroxy group may similarly facilitate metabolic activation.

- Fluoride Inhibition : Potassium fluoride inhibits deacetylation in liver homogenates, indicating enzymatic involvement (e.g., esterases) in processing hydroxyacetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.